
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine: is a heterocyclic compound that combines an imidazole ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia, forming glyoxaline, which is then further modified.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of the Rings: The final step involves coupling the imidazole and pyrimidine rings under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine has the following chemical characteristics:
- Molecular Formula : C9H13N5
- Molecular Weight : 191.23 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a pyrimidine ring fused with an imidazole moiety, which is crucial for its biological activity.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Studies have indicated that derivatives of imidazole and pyrimidine compounds possess significant antibacterial and antifungal activities. The nitrogen atoms in these structures can form hydrogen bonds with active sites on microbial enzymes, enhancing their efficacy against pathogens .
- Anticancer Activity : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. The unique structure allows for interactions with DNA and various cellular pathways involved in tumor growth .
- Antitubercular Effects : There is emerging evidence supporting the use of imidazole-pyrimidine derivatives in treating tuberculosis. These compounds have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, which is critical given the increasing global burden of this disease .
Case Study 1: Antibacterial Activity
A study evaluated several imidazole-pyrimidine derivatives for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Screening
In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This suggests potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine: shares similarities with other imidazole and pyrimidine derivatives, such as:
Uniqueness
What sets This compound apart is its combined structure, which allows it to exhibit properties of both imidazole and pyrimidine compounds.
Biological Activity
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₉H₁₃N₅
- Molecular Weight : 177.23 g/mol
- CAS Number : 10198248
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 - 32 |
Escherichia coli | 32 - 64 |
Pseudomonas aeruginosa | 64 - 128 |
In a comparative study, this compound exhibited superior antibacterial activity compared to standard antibiotics like levofloxacin and norfloxacin, particularly against resistant strains of Staphylococcus aureus .
Antifungal Activity
The antifungal properties of the compound were assessed against several fungal pathogens. The results are summarized below:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 32 - 64 |
Aspergillus niger | 64 - 128 |
While the compound showed moderate antifungal activity, it was less effective than conventional antifungal agents such as fluconazole .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.
- Disruption of Cell Membrane Integrity : It affects the permeability of bacterial cell membranes.
- Inhibition of Nucleic Acid Synthesis : This leads to impaired replication and transcription processes within bacterial cells .
Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)
A study conducted on MRSA strains revealed that the compound demonstrated significant bactericidal activity with an MIC range of 15.625–62.5 μg/mL. This was particularly noteworthy as MRSA is known for its resistance to many antibiotics .
Case Study 2: Antimicrobial Activity in Biofilm Models
In biofilm assays, this compound showed promising results against biofilms formed by both S. aureus and P. aeruginosa. The Minimum Biofilm Inhibitory Concentration (MBIC) was recorded as follows:
Bacterial Strain | MBIC (μg/mL) |
---|---|
Staphylococcus aureus | 31.108 - 62.216 |
Pseudomonas aeruginosa | 124.432 - 248.863 |
These findings suggest that the compound could be a potential candidate for treating infections associated with biofilm formation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine, and what critical parameters influence yield?
The compound can be synthesized via cyclocondensation of 4,6-dimethylpyrimidin-2-amine with a dihydroimidazole precursor under acidic catalysis. Critical parameters include reaction temperature (e.g., 473 K for 1 hour, as in analogous syntheses), solvent choice (e.g., ethanol for recrystallization), and catalyst (e.g., acetic acid to facilitate imine formation) . Purification via recrystallization improves purity, with yields up to 80% achievable under optimized conditions.
Q. How is the molecular structure confirmed post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key bond lengths (e.g., C–N: 1.36–1.39 Å) and angles (e.g., N–C–N: ~115–117°) should align with computational predictions. For example, planar arrangements of the pyrimidine and imidazole rings, along with intramolecular N–H⋯N hydrogen bonds (observed in similar compounds), validate the structure .
Q. What spectroscopic techniques are used to assess purity and functional groups?
- NMR : 1H NMR detects aromatic protons (δ 6.5–8.0 ppm for pyrimidine) and NH signals (δ ~10–12 ppm).
- FT-IR : Peaks at ~3200 cm−1 (N–H stretch) and ~1600 cm−1 (C=N/C–N vibrations) confirm functional groups .
- HPLC : Retention time consistency vs. standards ensures purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond angles, space groups) be resolved?
Discrepancies may arise from polymorphism or measurement errors. Cross-validate using:
- DFT calculations : Compare optimized geometries (e.g., at B3LYP/6-311+G(d,p)) with experimental SC-XRD data. For example, deviations >0.05 Å in bond lengths warrant re-refinement .
- Rietveld refinement : Adjust thermal parameters and occupancy factors to improve R-factor convergence (e.g., target R<0.05) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The electron-deficient pyrimidine ring undergoes nucleophilic attack at the C2 position. Computational studies (e.g., Fukui indices) identify reactive sites, while kinetic experiments (e.g., monitoring by 1H NMR) reveal rate dependence on solvent polarity and nucleophile strength. For example, reactions in DMF show higher rates due to stabilization of transition states .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence solubility and crystallinity?
Intramolecular N–H⋯N bonds (2.8–3.0 Å) reduce solubility in non-polar solvents. Supramolecular chains via π-π stacking (3.4–3.6 Å spacing) enhance crystallinity. Solubility can be modulated by introducing methyl groups (e.g., 4,6-dimethyl on pyrimidine) or using polar aprotic solvents .
Q. What strategies mitigate contradictions between experimental and computational spectroscopic data?
- Solvent effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM).
- Vibrational analysis : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98) .
- Dynamic effects : Include temperature-dependent conformational sampling in MD simulations .
Q. How is the compound’s stability assessed under varying pH and temperature?
- Accelerated degradation studies : Expose to pH 1–13 buffers at 323 K for 24–72 hours. Monitor via HPLC for decomposition products (e.g., imidazole ring opening at pH < 3).
- Thermogravimetric analysis (TGA) : Decomposition onset >573 K indicates thermal stability .
Q. Methodological Tables
Table 1: Key Crystallographic Parameters
Parameter | Value (Experimental) | DFT-Optimized |
---|---|---|
Bond Length C–N (Å) | 1.382 (2) | 1.375 |
Angle N–C–N (°) | 116.23 (13) | 115.8 |
Intramolecular H-bond (Å) | 2.89 | 2.85 |
Space Group | P1 | - |
Reference |
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 473–498 K | ↑ yield by 15% |
Catalyst (Acetic Acid) | 2–5 mol% | Facilitates imine formation |
Solvent (Ethanol) | Reflux conditions | Improves purity |
Reference |
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C9H13N5/c1-6-5-7(2)13-9(12-6)14-8-10-3-4-11-8/h5H,3-4H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
UDAMUGSKIRLLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCCN2)C |
Origin of Product |
United States |
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